molecular formula C17H20N4O2S B2765239 (Z)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1904632-39-8

(Z)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2765239
CAS No.: 1904632-39-8
M. Wt: 344.43
InChI Key: DTKAASDSETXCKO-PLNGDYQASA-N
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Description

(Z)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

Diastereoselective Synthesis and Functional Applications

The chemical compound is related to the broader family of compounds that have been explored for their potential in diastereoselective synthesis and functional applications. For instance, Liu et al. (2014) reported the diastereoselective synthesis of functionalized tetrahydropyrimidin‐2‐thiones, highlighting the role of zinc chloride in promoting reactions that yield compounds with significant yields and good diastereoselectivity. These compounds, related by their structural motifs to the query chemical, illustrate the potential for creating highly specific and functional chemical entities through selective synthesis methods (Liu et al., 2014).

Anti-inflammatory and Analgesic Agents

In the realm of medicinal chemistry, derivatives structurally related to the compound have been synthesized for their bioactivity. For example, Amr et al. (2007) synthesized a series of compounds as anti-inflammatory agents, utilizing acryloyl pyridine treated with cyanothioacetamide. This research underscores the potential of these chemical frameworks in the development of new therapeutic agents with anti-inflammatory properties. Such studies demonstrate the utility of these compounds in pharmaceutical research, focusing on the synthesis of novel molecules with potential therapeutic benefits (Amr et al., 2007).

Antiparkinsonian and Analgesic Activities

Furthermore, the chemical space around the query compound encompasses molecules investigated for their analgesic and antiparkinsonian activities. Research by Amr et al. (2008) explored substituted pyridine derivatives, including structures with thiophene-2-carboxaldehyde, for their pharmacological activities. These compounds showed promise in preclinical models, comparable to established drugs like Valdecoxib® and Benzatropine®, indicating the potential for developing new treatments for pain and Parkinson's disease based on these chemical scaffolds (Amr et al., 2008).

Anticancer Research

In the context of anticancer research, the synthesis and evaluation of novel derivatives for their anti-angiogenic and DNA cleavage activities have been documented. Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. This research highlights the potential of such compounds in anticancer therapy, particularly through the inhibition of angiogenesis and direct interactions with DNA (Kambappa et al., 2017).

Properties

IUPAC Name

(Z)-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-12-11-16(23)20-17(18-12)21-8-6-13(7-9-21)19-15(22)5-4-14-3-2-10-24-14/h2-5,10-11,13H,6-9H2,1H3,(H,19,22)(H,18,20,23)/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKAASDSETXCKO-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)/C=C\C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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